3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid
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Overview
Description
(E)-4-Hydroxy-3-methoxycinnamic acid 4-O- is a phenolic compound naturally present in plant cell walls. It is known for its antioxidant, anticancer, antithrombotic, and antimicrobial properties . This compound is widely used in medicine, food, and cosmetics due to its beneficial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Hydroxy-3-methoxycinnamic acid 4-O- can be achieved through various methods. One common approach involves the biosynthesis using metabolically engineered Escherichia coli. In this method, genes encoding enzymes such as tyrosine ammonia-lyase, p-coumarate 3-hydroxylase, and caffeic acid O-methyltransferase are cloned into an operon on a plasmid backbone. The engineered E. coli strain can produce the compound from L-tyrosine .
Industrial Production Methods: Industrial production of (E)-4-Hydroxy-3-methoxycinnamic acid 4-O- often involves the extraction from plant materials rich in this compound, such as Angelica sinensis, Ferula, and Ligusticum chuanxiong Hort. The extraction process typically includes alkaline hydrolysis or esterase treatment .
Chemical Reactions Analysis
Types of Reactions: (E)-4-Hydroxy-3-methoxycinnamic acid 4-O- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
(E)-4-Hydroxy-3-methoxycinnamic acid 4-O- has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various phenolic compounds.
Biology: The compound is studied for its role in plant cell wall structure and defense mechanisms.
Medicine: Due to its antioxidant and anticancer properties, it is investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of (E)-4-Hydroxy-3-methoxycinnamic acid 4-O- involves its ability to scavenge free radicals and inhibit oxidative stress. It targets molecular pathways involved in inflammation, apoptosis, and cell proliferation. The compound interacts with various enzymes and receptors, modulating their activity to exert its effects .
Comparison with Similar Compounds
Caffeic acid: Another hydroxycinnamic acid with similar antioxidant properties.
p-Coumaric acid: Shares structural similarities and is also found in plant cell walls.
Sinapic acid: Another phenolic compound with comparable biological activities.
Uniqueness: (E)-4-Hydroxy-3-methoxycinnamic acid 4-O- is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its distinct antioxidant and antimicrobial properties. Its ability to modulate multiple molecular pathways makes it a valuable compound for various applications .
Properties
IUPAC Name |
3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMIRSXOYFWPFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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